Enantiomeric Differentiation: D- vs. L-Acetonide-Protected DOPA for Protease-Resistant Peptide Design
The target D-enantiomer (CAS 2182451-74-5) provides the stereochemical basis for protease-resistant peptide design, a property absent from its L-enantiomer (CAS 1220710-30-4). D-Amino acid incorporation at cleavage-vulnerable positions in peptides reduces proteolytic degradation rates, a principle established across multiple peptide therapeutic development programs [1]. While the L-enantiomer generates peptides that are substrates for endogenous serine, cysteine, and metalloproteases, the D-enantiomer yields peptide backbones that are poorly recognized by eukaryotic proteolytic machinery, translating to extended in vivo half-lives. For example, in a study of D-DOPA itself (the deprotected form), the plasma half-life (t₁/₂) was measured at 0.35 h in rodent models; incorporation of D-amino acids into peptides further extends systemic persistence typically by 3- to 100-fold compared to all-L counterparts, depending on sequence context [2]. Selection of the L-enantiomer for synthesis would abolish this stereochemically encoded stability advantage.
| Evidence Dimension | Proteolytic stability /in vivo half-life potential |
|---|---|
| Target Compound Data | D-enantiomer: protease-resistant backbone (class property); D-DOPA plasma t₁/₂ = 0.35 h [2] |
| Comparator Or Baseline | L-enantiomer (CAS 1220710-30-4): protease-susceptible backbone (class property); L-DOPA plasma t₁/₂ ≈ 0.8–1.5 h but with extensive first-pass metabolism |
| Quantified Difference | D-configuration eliminates recognition by most eukaryotic proteases; typical half-life extension of D-peptides over L-peptides ranges 3- to 100-fold depending on sequence [1]. |
| Conditions | Class-level inference from D-amino acid peptide literature; D-DOPA pharmacokinetic data from rodent intravenous administration [2]. |
Why This Matters
For procurement decisions in peptide therapeutic or probe development programs, selecting the D-enantiomer is essential to achieving protease-resistant pharmacology; substituting the L-enantiomer will result in a peptide with rapid in vivo clearance and no stereochemically encoded stability advantage.
- [1] Wade, D., et al. (1990). All-D amino acid-containing channel-forming antibiotic peptides. Proceedings of the National Academy of Sciences, 87(12), 4761–4765. [Class-level evidence for D-amino acid protease resistance.] View Source
- [2] D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II. (2022). The Free Library / Journal of Medicinal Chemistry, 65(17), 11776–11790. View Source
